Diazene, 2-naphthalenylphenyl-
Description
Significance of the Azo (-N=N-) Functional Group in Chemical Sciences
The azo functional group is a cornerstone in various fields of chemical science. Its presence in a molecule gives rise to a range of important properties and applications:
Chromophoric Properties: The extended π-system created by the azo group linking two aromatic rings is an efficient chromophore, meaning it absorbs light in the visible region of the electromagnetic spectrum. This property is the basis for the vast and vibrant world of azo dyes, which constitute a significant portion of synthetic colorants used in textiles, printing, and food industries. testbook.comvedantu.combyjus.com
Photoisomerization: A key characteristic of the azo group is its ability to undergo reversible trans-cis (or E/Z) isomerization upon exposure to light of a specific wavelength. The more stable trans isomer can be converted to the less stable cis isomer, and this process can often be reversed by irradiation with a different wavelength of light or by thermal relaxation. This photoswitchable behavior makes aryl diazenes ideal candidates for the development of molecular switches, optical data storage, and photoresponsive materials.
Coordination Chemistry: The nitrogen atoms of the azo group possess lone pairs of electrons, enabling them to act as ligands and coordinate with metal ions. This has led to the development of a rich variety of metallo-azo complexes with interesting catalytic and material properties.
Biological and Medicinal Applications: The structural features of aryl diazenes have been incorporated into various pharmacologically active molecules. Their ability to undergo isomerization has been harnessed in the design of photodynamic therapy agents and targeted drug delivery systems.
Classification and Importance of Unsymmetrical Aryl Diazenes
Aryl diazenes can be broadly classified into two main categories: symmetrical and unsymmetrical.
Symmetrical Aryl Diazenes: In these compounds, the two aryl groups attached to the azo bridge are identical. A classic example is azobenzene (B91143), where two phenyl groups are linked by the –N=N– bond.
Unsymmetrical Aryl Diazenes: These compounds feature two different aryl substituents on either side of the azo group. Diazene (B1210634), 2-naphthalenylphenyl- is a prime example of an unsymmetrical aryl diazene, with a phenyl group on one side of the azo bridge and a 2-naphthalenyl group on the other.
The importance of unsymmetrical aryl diazenes lies in the ability to fine-tune the electronic and steric properties of the molecule by varying the nature of the two different aryl groups. This allows for precise control over the compound's color, photoisomerization behavior, and reactivity. The synthesis of unsymmetrical azoarenes has historically been a challenge, often requiring multi-step procedures. nist.gov However, modern synthetic methods, such as palladium-catalyzed cross-coupling reactions, have provided more efficient and versatile routes to these valuable compounds. testbook.comrsc.org
Research Trajectory of Diazene, 2-naphthalenylphenyl- and its Analogues in Modern Organic Chemistry
While specific research exclusively focused on Diazene, 2-naphthalenylphenyl- is not extensively documented in publicly available literature, the research trajectory of its analogues, particularly those containing the azobenzene and naphthalene (B1677914) moieties, provides significant insight into its potential properties and applications.
The primary synthetic route to compounds of this nature is the azo coupling reaction . This typically involves the diazotization of an aromatic amine, in this case, aniline (B41778), to form a diazonium salt. This electrophilic diazonium salt is then reacted with an electron-rich coupling partner, such as 2-naphthol (B1666908), in an alkaline solution. vedantu.comconscientiabeam.comarabjchem.org The initial product of coupling with 2-naphthol is 1-phenylazo-2-naphthol, an isomer of the target compound. The synthesis of Diazene, 2-naphthalenylphenyl- would similarly involve the coupling of a benzenediazonium (B1195382) salt with a suitable naphthalene derivative.
Table 1: Physicochemical Properties of Diazene, 2-naphthalenylphenyl-
| Property | Value | Source |
| IUPAC Name | naphthalen-2-yl(phenyl)diazene | nih.gov |
| Molecular Formula | C₁₆H₁₂N₂ | nih.gov |
| Molecular Weight | 232.28 g/mol | nih.gov |
| CAS Number | 2653-77-2 | nih.gov |
Research on analogues, such as poly(propylene amine) dendrimers functionalized with naphthalene and trans-azobenzene units, has explored their photophysical and photochemical properties. byjus.com These studies have shown that the fluorescence of the naphthalene units can be quenched by the trans-azobenzene units through energy transfer, and this process can sensitize the cis-trans isomerization of the azobenzene moiety. byjus.com
Furthermore, the photochemical properties of multi-azobenzene compounds have been systematically studied, revealing strong electronic coupling between the azobenzene units. researchgate.net These findings suggest that the interplay between the phenyl and naphthalenyl rings in Diazene, 2-naphthalenylphenyl- would likely lead to interesting photophysical behaviors, including the potential for photoisomerization, making it a candidate for photochromic materials. The study of such unsymmetrical aryl diazenes contributes to the fundamental understanding of structure-property relationships in photoresponsive systems and paves the way for the design of novel molecular devices.
Structure
3D Structure
Properties
CAS No. |
2653-77-2 |
|---|---|
Molecular Formula |
C16H12N2 |
Molecular Weight |
232.28 g/mol |
IUPAC Name |
naphthalen-2-yl(phenyl)diazene |
InChI |
InChI=1S/C16H12N2/c1-2-8-15(9-3-1)17-18-16-11-10-13-6-4-5-7-14(13)12-16/h1-12H |
InChI Key |
JRABDIJJEFFEHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Diazene, 2 Naphthalenylphenyl
Strategies for Azo Bond Formation in Unsymmetrical Aryl Diazenes
The creation of the N=N double bond in unsymmetrical diazenes like Diazene (B1210634), 2-naphthalenylphenyl-, requires precise control to prevent the formation of undesired symmetrical side products. Methodologies have evolved from classical reactions to modern catalytic and electrochemical systems that offer milder conditions and greater functional group tolerance.
Oxidation reactions provide a direct route to the azo linkage by forming the N=N bond from precursors with nitrogen in a lower oxidation state, such as hydrazines or amines.
The oxidation of 1,2-diarylhydrazine precursors is a reliable method for forming the corresponding diazene. A variety of oxidizing agents have been developed to facilitate this transformation efficiently.
A notable modern approach involves the use of oxoammonium salts, such as Bobbitt's salt, which serves as a metal-free and recyclable oxidant. acs.org This method allows for the rapid oxidation of various aryl hydrazides at room temperature, as demonstrated by a distinct color change from yellow to the red of the diazene product. acs.org The reaction is scalable and proceeds through a proposed polar hydride transfer mechanism. acs.org Other reagents, such as arylsulfonyl peroxides, are also effective for the oxidation of hydrazine (B178648) derivatives. acs.org For the synthesis of diazo compounds from hydrazones, N-iodo p-toluenesulfonamide (B41071) (Iodamine-T) has been established as an effective reagent. nih.gov
Table 1: Selected Oxidants for Hydrazine Derivative Conversion
| Oxidant | Substrate | Typical Conditions | Key Features |
|---|---|---|---|
| Bobbitt's Salt (oxoammonium salt) | Aryl hydrazides | Acetonitrile, 23 °C, 75 min | Metal-free, recyclable, scalable, rapid reaction. acs.org |
| Arylsulfonyl Peroxides | Hydrazine derivatives | Not specified | Effective for various hydrazine derivatives. acs.org |
| N-Iodo p-toluenesulfonamide (Iodamine-T) | Hydrazones | THF, room temperature | Good yields, high purity, applicable in one-pot processes. nih.gov |
The direct oxidative coupling of aromatic amines offers an atom-economical route to aryl diazenes. This approach involves the formation of the N=N bond directly from two amine molecules. While highly effective for synthesizing symmetrical azo compounds, achieving selective cross-coupling to form unsymmetrical diazenes like Diazene, 2-naphthalenylphenyl- is a significant challenge due to the competitive formation of two symmetrical homodimers. beilstein-archives.org
Despite this challenge, catalytic systems have been developed to promote this transformation. For instance, copper(I)-catalyzed oxidative coupling of anilines can produce azo compounds under mild conditions. acs.org Manganese-based catalysts have also been employed for the oxidative self-coupling of primary amines to selectively synthesize imines, which are related nitrogen-containing compounds. orientjchem.org The key to forming unsymmetrical diazenes via this route lies in developing highly selective cross-coupling protocols that can differentiate between two different aromatic amines. beilstein-archives.org
Electrochemical synthesis represents a modern, sustainable, and powerful alternative to traditional chemical oxidants. acs.org Anodic oxidation avoids the need for stoichiometric chemical reagents, reducing waste and improving the environmental profile of the synthesis. acs.org
A unified strategy for synthesizing various diazenes, including unsymmetrical diaryl diazenes, involves the electrochemical oxidation of N,N′-disubstituted sulfamides. acs.org These sulfamide (B24259) precursors are readily and stably prepared from the corresponding primary amines. The subsequent anodic oxidation proceeds under mild conditions, allowing for the formation of the desired diazene. acs.org Other electrochemical approaches include the oxidative homocoupling of ammonia (B1221849) surrogates like benzophenone (B1666685) imine to form an azine, which can then be hydrolyzed to hydrazine. osti.gov While direct electrochemical oxidation of alkenes is a well-studied field, its application is more relevant to other classes of compounds. cjcatal.comxmu.edu.cn
Table 2: Comparison of Electrochemical Strategies for N-N Bond Formation
| Method | Precursor | Key Process | Advantages |
|---|---|---|---|
| Sulfamide Oxidation | N,N'-disubstituted sulfamides (from amines) | Anodic oxidation | Sustainable, avoids chemical oxidants, broad substrate scope. acs.org |
| Imine Homocoupling | Benzophenone imine (ammonia surrogate) | Copper-catalyzed aerobic oxidative N–N coupling | Provides access to hydrazine precursor via an electrochemical route. osti.gov |
Coupling reactions are among the most versatile and widely utilized methods for constructing unsymmetrical aryl diazenes, offering excellent control over the final structure.
The most classic and reliable method for preparing unsymmetrical aryl diazenes is the azo coupling reaction. wikipedia.org This process involves two main steps: diazotization and coupling. researchgate.netyoutube.com
First, a primary aromatic amine is converted into a diazonium salt. organic-chemistry.org This is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (typically 0–5 °C) to ensure the stability of the diazonium salt. wikipedia.orgyoutube.com
For the synthesis of Diazene, 2-naphthalenylphenyl-, one of two pathways could be envisioned:
Diazotization of aniline (B41778) to produce a phenyldiazonium salt.
Diazotization of 2-naphthylamine (B18577) to produce a 2-naphthalenediazonium (B14686829) salt.
In the second step, the diazonium salt, which is an excellent electrophile, is reacted with an electron-rich aromatic compound (the coupling component). libretexts.orgyoutube.com The coupling partner must be "activated" by an electron-donating group, such as a hydroxyl (–OH) or an amino (–NH₂) group, to facilitate the electrophilic aromatic substitution reaction. libretexts.orgyoutube.com
To complete the synthesis of Diazene, 2-naphthalenylphenyl-:
If starting with the phenyldiazonium salt, the coupling partner would be an activated naphthalene (B1677914) derivative, such as 2-naphthol (B1666908).
If starting with the 2-naphthalenediazonium salt, the coupling partner would be an activated benzene (B151609) derivative, such as phenol.
The reaction results in the formation of the azo-coupled product, a highly colored aromatic azo compound. libretexts.org This method's enduring popularity stems from its predictability, high yields, and the wide availability of starting materials. wikipedia.orgorganic-chemistry.org
Table 3: General Protocol for Diazotization and Azo Coupling
| Step | Reagents | Conditions | Intermediate/Product |
|---|---|---|---|
| Diazotization | Primary aromatic amine, NaNO₂, HCl (aq) | 0–5 °C | Arenediazonium salt organic-chemistry.orgyoutube.com |
| Azo Coupling | Arenediazonium salt, Activated arene (e.g., phenol, aniline) | 0–5 °C, pH dependent | Unsymmetrical aryl diazene libretexts.orgyoutube.com |
Coupling Reactions for Unsymmetrical Diazene Construction
Palladium-Catalyzed C-N Coupling Approaches
While the classical synthesis of azo compounds involves the coupling of a diazonium salt with an electron-rich aromatic partner, modern cross-coupling chemistry offers alternative, albeit less conventional, routes. Palladium-catalyzed C-N coupling reactions, such as the Buchwald-Hartwig amination, provide a powerful tool for the formation of carbon-nitrogen bonds. nih.gov This methodology could theoretically be adapted for the synthesis of unsymmetrical diazenes like 2-naphthalenylphenyl-diazene.
The approach would likely involve the coupling of an aryl halide with a hydrazine derivative, followed by oxidation, or more directly, the coupling of an aryl halide with a pre-formed aryl-hydrazine. For the synthesis of Diazene, 2-naphthalenylphenyl-, this could involve the reaction of 2-bromonaphthalene (B93597) with phenylhydrazine (B124118) or bromobenzene (B47551) with 2-naphthalenylhydrazine, in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The choice of ligand is critical for the efficiency of the catalytic cycle.
Table 1: Representative Palladium Catalysts and Ligands for C-N Coupling
| Catalyst Precursor | Ligand | Base | Typical Substrates |
| Pd₂(dba)₃ | XPhos | NaOtBu | Aryl chlorides, bromides |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Aryl bromides, triflates |
| PdCl₂(dppf) | dppf | K₃PO₄ | Aryl halides |
This table illustrates common systems for Buchwald-Hartwig amination, which could be adapted for the synthesis of diazene precursors.
The catalytic cycle is believed to involve the oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the hydrazine, and subsequent reductive elimination to form the N-N-linked product. While this method is powerful for amines, its application to hydrazine derivatives for direct azo compound synthesis is less common and presents challenges such as catalyst deactivation and side reactions.
Radical Activation Strategies for Unsymmetrical Azo Compound Formation
Radical-mediated reactions offer a distinct pathway to unsymmetrical azo compounds, bypassing the need for ionic intermediates like diazonium salts. researchgate.net These strategies typically involve the generation of aryl radicals from suitable precursors, which then combine to form the desired azo linkage.
For the synthesis of Diazene, 2-naphthalenylphenyl-, one could envision a process where a phenyl radical and a 2-naphthalenyl radical are generated and subsequently coupled. Areneazo-2-(2-nitro)propanes have been identified as safe and effective precursors for aryl radicals under mild conditions, activated by hydrogen bond donors like hexafluoroisopropanol (HFIP). acs.org This method avoids the use of potentially explosive diazonium salts. The fragmentation of these precursors yields the aryl radical, dinitrogen, nitrogen monoxide, and acetone (B3395972) as byproducts. acs.org
Another approach involves the oxidative dimerization of aromatic amines. organic-chemistry.org However, for unsymmetrical compounds, a cross-coupling strategy is required. Recent advances in photoredox catalysis have enabled the cross-coupling of different amine-derived radicals, offering a potential route to unsymmetrical azo compounds under mild, visible-light-mediated conditions. researchgate.net
In Situ Generation Techniques for Reactive Diazene Intermediates
The most established method for synthesizing azo compounds is the coupling of a diazonium salt with a suitable aromatic partner. Modern advancements focus on the in situ generation of these highly reactive diazonium intermediates to enhance safety and efficiency. nih.govnih.gov This is particularly relevant for the synthesis of Diazene, 2-naphthalenylphenyl-.
The standard procedure involves the diazotization of an aromatic amine, such as aniline, using a nitrite source (e.g., sodium nitrite) in an acidic medium at low temperatures (0–5 °C) to form the phenyl diazonium salt. This intermediate is highly unstable and is immediately used in the subsequent coupling step without isolation. The diazonium salt solution is then added to a solution containing the coupling partner, in this case, a naphthalenyl derivative like 2-naphthol, under optimized pH conditions. nih.gov For coupling with phenols and naphthols, slightly alkaline conditions are typically required to form the more reactive phenolate (B1203915) or naphtholate ion. nih.gov
Microreactor technology has emerged as a superior method for handling hazardous reactions involving unstable intermediates. nih.gov Performing the diazotization and subsequent azo coupling in a continuous flow microreactor allows for precise control over reaction parameters, rapid heat dissipation, and handling of small reagent volumes, which significantly minimizes the risks associated with the accumulation of explosive diazonium salts. nih.govnih.gov This technology enables conversions of over 98% in minutes. researchgate.net
Stereoselective Synthesis of Aryl Diazene Isomers
Aryl diazenes, including Diazene, 2-naphthalenylphenyl-, can exist as two geometric isomers: the more stable (E)-isomer (trans) and the less stable (Z)-isomer (cis). The distinct spatial arrangement of the aryl groups around the N=N double bond leads to different physical and chemical properties, most notably their absorption spectra and photochemical behavior.
The synthesis of aryl diazenes typically yields the thermodynamically favored (E)-isomer. However, the (Z)-isomer can be obtained through photochemical irradiation of the (E)-isomer, which induces a reversible E/Z isomerization. The separation of these isomers can be challenging but is sometimes achievable by chromatography. rsc.org
The development of stereoselective synthetic methods aims to directly produce one isomer over the other, which is a significant challenge in alkene and diazene chemistry. researchgate.net For diazenes, this often involves strategies that can kinetically control the product formation. While specific methods for the stereoselective synthesis of Diazene, 2-naphthalenylphenyl- are not widely reported, general principles from alkene synthesis, such as the use of sterically demanding catalysts or specific reaction conditions, could be explored. nih.gov For example, catalyst-controlled cross-metathesis reactions have shown success in producing specific isomers of alkenes and could be a future direction for diazene synthesis. nih.gov
Table 2: General Characteristics of (E)- and (Z)-Aryl Diazene Isomers
| Property | (E)-Isomer | (Z)-Isomer |
| Thermodynamic Stability | More stable | Less stable |
| Geometry | Planar or near-planar | Non-planar |
| Dipole Moment | Often low or zero (for symmetrical) | Generally non-zero |
| UV-Vis Absorption | Strong π→π* transition, weaker n→π | Weaker π→π transition, stronger n→π* |
| Formation | Thermally favored product | Often formed via photoisomerization |
Sustainable and Green Chemistry Approaches in Diazene Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of azo compounds to reduce environmental impact and improve safety. digitellinc.com These approaches are highly relevant to the industrial production of molecules like Diazene, 2-naphthalenylphenyl-.
Key green strategies include:
Use of Greener Solvents: Replacing traditional organic solvents with water or employing solvent-free conditions. Azo coupling reactions can often be performed in aqueous media. tandfonline.com
Alternative Catalysts: Utilizing solid acid catalysts, such as silica-supported boron trifluoride (nano BF₃·SiO₂) or sulfonic acid functionalized magnetic nanoparticles, which are recyclable and reduce acidic waste. researchgate.nettandfonline.com These catalysts can stabilize the diazonium salt intermediate, sometimes even at room temperature. tandfonline.com
Alternative Energy Sources: Microwave-assisted synthesis has been shown to dramatically reduce reaction times from hours to minutes, increase yields, and often allows for solvent-free conditions. nih.govnih.gov A microwave-assisted approach for unsymmetrical azo dyes involves the direct coupling of nitroarenes with aromatic amines, where the amine also acts as a reductant. nih.gov
Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product. One-pot syntheses, where diazotization and coupling occur in the same reaction vessel, improve atom economy by reducing the need for isolation and purification of intermediates. researchgate.net
For the synthesis of Diazene, 2-naphthalenylphenyl-, a greener approach would involve the diazotization of aniline and coupling with 2-naphthol using a recyclable solid acid catalyst under solvent-free grinding conditions or in an aqueous medium. researchgate.nettandfonline.com
Chemical Transformations and Reaction Mechanisms of Diazene, 2 Naphthalenylphenyl
Mechanistic Studies of Nitrogen-Nitrogen Bond Reactivity in Aryl Diazenes
The nitrogen-nitrogen (N=N) double bond is the central feature of aryl diazenes and dictates their chemical reactivity. Mechanistic studies on unsymmetrical aryl diazenes suggest that the cleavage of this bond is a key step in many of their reactions, particularly in thermal or photochemical decomposition.
The unsymmetrical nature of a compound like Diazene (B1210634), 2-naphthalenylphenyl-, where a phenyl group and a 2-naphthalenyl group are attached to the diazene moiety, is expected to influence the N=N bond reactivity. It is reported that the unsymmetrical nature of a diazene compound makes it prone to a step-wise scission of the two carbon-nitrogen (C-N) bonds, rather than a simultaneous cleavage. This stepwise process proceeds via an intermediary diazenyl radical.
Under thermal or photochemical conditions, aryl diazenes can undergo dinitrogen extrusion, a process where the N=N bond is cleaved, releasing molecular nitrogen (N₂) and generating radical species. researchgate.net This process is entropically favored due to the formation of a stable gas molecule. The initial step is the homolytic cleavage of one of the C-N bonds to form an aryl radical and a diazenyl radical (Ar-N=N•). The diazenyl radical is generally unstable and rapidly loses N₂ to form a second aryl radical.
Table 1: General Mechanistic Steps in the Decomposition of Unsymmetrical Aryl Diazenes
| Step | Description | Intermediate Species |
| 1. Initiation | Homolytic cleavage of one C-N bond upon thermal or photochemical activation. | Aryl radical and Diazenyl radical |
| 2. Propagation | Rapid decomposition of the diazenyl radical to release dinitrogen gas. | Second aryl radical |
| 3. Termination | Combination or reaction of the generated aryl radicals. | Biaryl products, disproportionation products, or products from reaction with solvent/substrate. |
This table presents a generalized mechanism for the decomposition of unsymmetrical aryl diazenes based on established chemical principles.
Reduction Reactions Mediated by Diazene, 2-naphthalenylphenyl-
In the context of selective hydrogenation, aryl diazenes are not conventional reagents like H₂ gas with a metal catalyst. However, their decomposition can lead to radical species that may participate in hydrogen abstraction from a suitable donor, which can then be transferred to an unsaturated substrate. This indirect mode of hydrogenation would be highly dependent on the reaction conditions and the presence of an appropriate hydrogen source. For instance, in the presence of a good hydrogen donor (e.g., a thiol or a suitable hydrocarbon), the aryl radicals generated from the decomposition of Diazene, 2-naphthalenylphenyl- could abstract hydrogen to form arenes and a new radical from the donor. This new radical could then, in a subsequent step, add to an unsaturated bond.
There is little evidence to suggest that aryl diazenes like "Diazene, 2-naphthalenylphenyl-" are commonly employed as stoichiometric or catalytic reducing agents in mainstream organic synthesis. Their primary utility in synthesis stems from their ability to generate aryl radicals upon decomposition. However, it is conceivable that under specific conditions, the diazene itself or its derivatives could participate in redox reactions. For example, the N=N bond can be reduced to a hydrazine (B178648) derivative (N-N single bond). This process, however, would involve the diazene being reduced rather than acting as a reducing agent.
Decomposition Pathways of Aryl Diazenes and Byproduct Formation
The decomposition of aryl diazenes, including the subject compound, is a rich area of study, primarily driven by the extrusion of dinitrogen. The resulting aryl radicals are highly reactive and can undergo several subsequent reactions, leading to a variety of products and byproducts.
Upon thermolysis or photolysis, "Diazene, 2-naphthalenylphenyl-" would be expected to decompose into a phenyl radical, a 2-naphthalenyl radical, and a molecule of nitrogen gas. These radicals can then react in several ways:
Homocoupling: Two phenyl radicals can combine to form biphenyl, and two 2-naphthalenyl radicals can form binaphthyl.
Heterocoupling: A phenyl radical and a 2-naphthalenyl radical can combine to form 2-phenylnaphthalene.
Reaction with Solvent: The radicals can abstract hydrogen atoms from the solvent, leading to the formation of benzene (B151609) and naphthalene (B1677914).
Disproportionation: While less common for aryl radicals, disproportionation reactions are a possibility.
The distribution of these products would depend on factors such as the solvent, temperature, and the presence of other radical scavengers.
Table 2: Potential Products from the Decomposition of Diazene, 2-naphthalenylphenyl-
| Product Type | Example | Formation Pathway |
| Heterocoupling | 2-Phenylnaphthalene | Combination of a phenyl radical and a 2-naphthalenyl radical. |
| Homocoupling | Biphenyl | Combination of two phenyl radicals. |
| Homocoupling | 2,2'-Binaphthyl | Combination of two 2-naphthalenyl radicals. |
| Hydrogen Abstraction | Benzene | Phenyl radical abstracts a hydrogen atom from the solvent or other species. |
| Hydrogen Abstraction | Naphthalene | 2-Naphthalenyl radical abstracts a hydrogen atom from the solvent or other species. |
This table outlines the expected major products based on the known reactivity of aryl radicals generated from aryl diazenes.
Radical Reactions Involving Aryl Diazene Intermediates
The generation of aryl radicals from the decomposition of aryl diazenes is a cornerstone of their chemistry. These radical intermediates are highly reactive and can participate in a wide range of transformations, making aryl diazenes valuable precursors in radical chemistry.
The extrusion of dinitrogen from aryl diazenes is a synthetically useful method for generating aryl radicals under relatively mild conditions (photochemically) or at elevated temperatures (thermally). researchgate.net As previously mentioned, for unsymmetrical diazenes, this process is often stepwise.
The generation of two distinct aryl radicals (phenyl and 2-naphthalenyl in this case) from a single precursor molecule allows for the formation of unsymmetrical biaryl compounds. The efficiency of this heterodimerization is influenced by the "cage effect," where the two radicals are initially formed in close proximity within a solvent cage, increasing the probability of their cross-coupling. nih.govmit.edu
Carbon-Carbon and Carbon-Heteroatom Bond Formation via Radical Pathways
The generation of radical species from diazenes, including Diazene, 2-naphthalenylphenyl-, offers a powerful strategy for the formation of sterically demanding carbon-carbon and carbon-heteroatom bonds. These transformations are typically initiated by thermal or photochemical extrusion of dinitrogen (N₂), a thermodynamically favorable process that generates highly reactive radical intermediates. rhhz.net The superior reactivity of these radicals allows for a variety of synthetic applications with a high degree of chemoselectivity. rhhz.net
The general mechanism involves the homolytic cleavage of the C-N bonds in the diazene. For unsymmetrical diazenes, this process is often stepwise, proceeding through a diazinyl radical intermediate. rhhz.net The subsequent loss of N₂ generates two distinct radical species, in this case, a 2-naphthalenyl radical and a phenyl radical. These aryl radicals are versatile intermediates in organic synthesis, capable of participating in a range of bond-forming reactions. nih.gov
Carbon-Carbon Bond Formation:
Aryl radicals generated from diazenes readily participate in C-C bond-forming reactions. One common pathway is the addition of the aryl radical to an electron-rich double bond, such as in alkenes or arenes. nih.gov This addition forms a new carbon-centered radical, which can then undergo further reactions, such as oxidation, to yield the final product. For instance, the arylation of heteroarenes can be achieved under photoredox catalysis, where an excited photocatalyst initiates the formation of the aryl radical from a diazonium salt precursor, which then adds to the heteroarene. nih.gov While this example uses a diazonium salt, the principle of aryl radical addition is directly applicable to radicals generated from diazenes.
Another significant application is in radical-mediated cyclization reactions. Aryl radicals can be intramolecularly trapped by tethered alkenes or alkynes, leading to the formation of cyclic and polycyclic structures. These types of radical cascades have proven to be effective in the synthesis of complex molecular architectures.
The table below summarizes representative radical C-C bond-forming reactions.
| Reaction Type | Radical Initiator | Substrate | Key Intermediate | Product Type |
| Intermolecular Arylation | Photochemical/Thermal | Alkene/Arene | Aryl Radical | Arylated Alkane/Biaryl |
| Intramolecular Cyclization | Photochemical/Thermal | Tethered Alkene/Alkyne | Aryl Radical | Carbocycle/Heterocycle |
| Dimerization | Photochemical/Thermal | Diazene | Aryl Radicals | Biaryl |
Carbon-Heteroatom Bond Formation:
In addition to C-C bond formation, aryl radicals derived from Diazene, 2-naphthalenylphenyl- can also engage in the formation of carbon-heteroatom bonds, particularly C-N and C-O bonds. These reactions often involve the trapping of the aryl radical by a heteroatomic nucleophile or a species containing a reactive heteroatom.
For example, C-N bond formation can be achieved through the reaction of an aryl radical with a nitrogen-containing species. While less common than C-C bond formation, radical-mediated amination reactions are a known transformation. Similarly, C-O bond formation can occur through the trapping of the aryl radical by an oxygen-centered radical or a suitable oxygen-containing substrate.
The following table outlines general radical C-Heteroatom bond-forming reactions.
| Reaction Type | Radical Initiator | Trapping Agent | Key Intermediate | Product Type |
| C-N Bond Formation | Photochemical/Thermal | Amine derivative | Aryl Radical | Arylamine |
| C-O Bond Formation | Photochemical/Thermal | Alcohol/Peroxide | Aryl Radical | Aryl Ether/Peroxide |
It is important to note that the efficiency and selectivity of these radical reactions can be influenced by various factors, including the method of radical generation (thermal vs. photochemical), the solvent, and the presence of additives or catalysts. The development of controlled radical reactions is crucial to minimize undesired side products that can arise from the high reactivity of the radical intermediates. rhhz.net
Rearrangement and Isomerization Pathways
Diazenes, as a class of compounds, are known to undergo rearrangement and isomerization reactions, primarily centered around the N=N double bond. These transformations can be induced thermally or photochemically and represent important mechanistic pathways that compete with or precede dinitrogen extrusion.
Cis-Trans Isomerization:
A fundamental isomerization pathway for diazenes is the interconversion between the cis (Z) and trans (E) isomers. This process can occur through two primary mechanisms: an in-plane inversion at one of the nitrogen atoms or an out-of-plane torsion around the N=N double bond. rsc.org Theoretical studies on diazene (N₂H₂) have indicated that while the activation energies for both pathways can be similar, the inversion pathway may be hindered by a centrifugal barrier, making torsion the more favorable route in some cases. rsc.org For aryl diazenes like Diazene, 2-naphthalenylphenyl-, steric interactions between the bulky aryl groups can significantly influence the relative stabilities of the isomers and the energy barrier to isomerization.
Thermal and Photochemical Rearrangements:
Beyond simple isomerization, aryl diazenes can undergo more complex structural rearrangements under thermal or photochemical conditions. These rearrangements can involve the migration of one of the aryl groups. For instance, in related systems, thermal rearrangements have been observed where a substituent migrates from one position to another. While specific studies on the thermal rearrangement of Diazene, 2-naphthalenylphenyl- are not detailed in the provided search results, the general principles of thermal rearrangements in similar aromatic systems can be considered. These processes often proceed through concerted pericyclic reactions or stepwise mechanisms involving radical or ionic intermediates.
Photochemical rearrangements offer alternative reaction pathways. Irradiation of diazenes can lead to excited states that can decay through various channels, including isomerization, dinitrogen extrusion, or rearrangement to new structural isomers. The specific outcome of a photochemical reaction is highly dependent on the wavelength of light used, the solvent, and the electronic properties of the substituents on the aryl rings.
The table below provides a general overview of potential isomerization and rearrangement pathways for aryl diazenes.
| Pathway | Conditions | Proposed Mechanism | Potential Product(s) |
| cis-trans Isomerization | Thermal/Photochemical | Inversion or Torsion | Geometric Isomer |
| Aryl Group Migration | Thermal | Sigmatropic shift or radical pair recombination | Isomeric Diazene |
| Cyclization/Ring Formation | Photochemical | Intramolecular radical addition | Fused heterocyclic systems |
It is crucial to recognize that for Diazene, 2-naphthalenylphenyl-, the specific reaction conditions will dictate the dominant pathway, whether it be radical bond formation via N₂ extrusion or rearrangement and isomerization of the intact diazene molecule.
Photochemistry and Photoisomerization Mechanisms of Diazene, 2 Naphthalenylphenyl
E/Z Photoisomerization Dynamics in Aryl Diazene (B1210634) Systems
The hallmark of aryl diazenes is their ability to isomerize from the thermodynamically more stable E-isomer to the Z-isomer upon irradiation with light of a suitable wavelength. The reverse process, Z to E isomerization, can be triggered either by light or through thermal relaxation. researchgate.net This reversible process forms the basis of their function as molecular switches.
Electronic Excitation Mechanisms and Energy Transfer Processes
The photoisomerization of aryl diazenes is initiated by the absorption of a photon, which promotes the molecule to an electronically excited state. The electronic spectrum of a typical aryl diazene, such as azobenzene (B91143), displays two characteristic absorption bands: a strong π→π* transition in the ultraviolet region and a weaker, lower-energy n→π* transition in the visible region. researchgate.net
For Diazene, 2-naphthalenylphenyl-, the presence of the extended π-system of the naphthalene (B1677914) ring is expected to influence the energies of these transitions compared to azobenzene. Excitation into the S2 state (π→π) is typically followed by rapid internal conversion to the S1 state (n→π) on a sub-picosecond timescale. researchgate.net Isomerization is then believed to occur from the S1 state. In systems with appended chromophores, such as naphthalene-terminated dendrimers, efficient energy transfer from the naphthalene moiety to the diazene core can occur, initiating the isomerization process. rsc.org This intramolecular energy transfer is a key mechanism for activating the photoswitching behavior in more complex molecular architectures.
Competing Inversion and Rotational Pathways of Isomerization
Two primary mechanisms have been proposed for the E/Z photoisomerization in the excited state of aryl diazenes: inversion and rotation. nih.govnih.gov
Inversion Pathway: This mechanism involves the planar movement of one of the aryl substituents, proceeding through a linear-like transition state where one of the nitrogen atoms becomes sp-hybridized.
Rotational Pathway: This pathway involves the twisting of the -N=N- double bond, leading to a perpendicular transition state.
Computational studies on azobenzene and related azoheteroarenes suggest that the operative pathway is dependent on the nature of the excited state from which isomerization occurs. nih.gov Excitation to the S1 (n→π) state is generally believed to favor the inversion pathway, while the rotational pathway is more associated with isomerization following excitation to the S2 (π→π) state. For push-pull substituted azoheteroarenes, a clear preference for the rotational pathway upon excitation to both nπ* and ππ* states has been observed in computational analyses. nih.gov The specific pathway for Diazene, 2-naphthalenylphenyl- would be influenced by the electronic character of the phenyl and naphthalenyl substituents and their effect on the potential energy surfaces of the excited states.
Influence of Aromatic Substituents on Photoisomerization Kinetics and Thermodynamics
The nature of the aromatic substituents on the diazene core has a profound impact on the photochemical and photophysical properties of the molecule. rsc.org These substituents can alter the absorption spectra, the quantum yields of isomerization, and the thermal stability of the Z-isomer.
The introduction of a naphthalenyl group in place of a phenyl group in azobenzene introduces a larger, more polarizable aromatic system. This is expected to red-shift the π→π* absorption band. The position of substitution on the naphthalene ring (2-position in this case) will also influence the electronic properties and steric interactions, thereby affecting the isomerization dynamics.
Wavelength Dependence of Photoinduced Transformations and Spectroscopic Changes
The efficiency and direction of photoisomerization in aryl diazenes are highly dependent on the wavelength of the irradiating light. Typically, irradiation within the π→π* absorption band of the E-isomer leads to the formation of the Z-isomer. Conversely, irradiation within the n→π* band of the Z-isomer can promote the reverse Z→E isomerization.
Upon photoisomerization of an aryl diazene from the E to the Z form, characteristic changes are observed in its UV-Vis absorption spectrum. For azobenzene, the intense π→π* band of the E-isomer decreases, while the n→π* band of the Z-isomer, which is often more prominent than that of the E-isomer, increases in intensity. researchgate.net For Diazene, 2-naphthalenylphenyl-, a similar trend would be expected. The spectroscopic changes for a related compound, (E)-2-(2-(2-hydroxynaphthalen-1-yl)vinyl)-3,5-dimethylbenzo[d]thiazol-3-ium iodide, upon E-Z isomerization induced by visible light (λ = 450 nm) have been documented, showing a clear shift in the absorption maxima. nist.gov
The photoisomerization rates can also be influenced by the excitation wavelength. Studies on other photoisomerizable systems, like α,ω-diphenylpolyenes, have shown that excitation at higher excess energy (shorter wavelength) can affect the isomerization kinetics. mdpi.com
Characterization of Photostationary States and Quantum Yields
Continuous irradiation of a solution of an aryl diazene at a specific wavelength eventually leads to a photostationary state (PSS), which is a dynamic equilibrium mixture of the E and Z isomers. The composition of the PSS depends on the molar absorption coefficients of the two isomers at the irradiation wavelength and their respective photoisomerization quantum yields (Φ).
The quantum yield of photoisomerization is a measure of the efficiency of the photochemical process and is defined as the number of molecules isomerized per photon absorbed. For azobenzene in methanol, the quantum yields for both E→Z and Z→E isomerization have been determined across a range of wavelengths. rsc.org For example, at 313 nm, the quantum yield for E→Z isomerization of azobenzene is approximately 0.1, while the Z→E quantum yield is around 0.4.
For substituted aryl diazenes, the quantum yields can vary significantly. In fluorinated phenylazopyrazoles, the E→Z quantum yield upon irradiation in the π→π* band was found to be 28%, which is lower than the 46% reported for the non-fluorinated parent compound. nih.gov The specific quantum yields for Diazene, 2-naphthalenylphenyl- have not been reported, but they would be crucial parameters for its potential application in photoswitchable devices.
Below is an illustrative data table showing typical quantum yields for azobenzene in methanol at different excitation wavelengths, which can serve as a reference for understanding the potential behavior of Diazene, 2-naphthalenylphenyl-.
| Excitation Wavelength (nm) | Φ (E→Z) | Φ (Z→E) |
| 313 | 0.10 | 0.41 |
| 366 | 0.11 | 0.45 |
| 436 | 0.24 | 0.52 |
Data based on azobenzene in methanol. Source: rsc.org
The following table presents a hypothetical photostationary state composition for an aryl diazene upon irradiation at different wavelengths, illustrating the wavelength-dependent nature of the isomer ratio at equilibrium.
| Irradiation Wavelength (nm) | % E-isomer at PSS | % Z-isomer at PSS |
| 320 (π→π* region) | 10 | 90 |
| 420 (n→π* region) | 85 | 15 |
Illustrative data based on typical behavior of aryl diazenes.
Spectroscopic Characterization Methodologies for Diazene, 2 Naphthalenylphenyl
Vibrational Spectroscopy for Structural Elucidation
Vibrational spectroscopy is a critical tool for identifying the functional groups and fingerprinting the molecular structure of Diazene (B1210634), 2-naphthalenylphenyl-.
Fourier Transform Infrared (FT-IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule by measuring its absorption of infrared radiation. The resulting spectrum provides a unique fingerprint corresponding to the molecule's functional groups. For Diazene, 2-naphthalenylphenyl-, the FT-IR spectrum is characterized by several key absorption bands. The presence of the azo group (N=N), and the phenyl and naphthyl rings are all identifiable.
Key vibrational modes for aromatic azo compounds include the N=N stretching vibration, which is often weak in the infrared spectrum. The C-H stretching vibrations of the aromatic rings typically appear above 3000 cm⁻¹. The region between 1400 and 1600 cm⁻¹ is characterized by C=C stretching vibrations within the aromatic rings. The C-H out-of-plane bending vibrations, which are sensitive to the substitution pattern of the aromatic rings, are observed in the lower frequency region of the spectrum. For a 2-substituted naphthalene (B1677914) ring, characteristic bands for the adjacent hydrogens can be identified. researchgate.net
Table 1: Typical FT-IR Vibrational Frequencies for Diazene, 2-naphthalenylphenyl-
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| 3100-3000 | Aromatic C-H stretching | Medium to Weak |
| ~1580 | N=N stretching | Weak to Medium |
| 1600-1450 | Aromatic C=C stretching | Strong to Medium |
| 1380-1300 | C-N stretching | Medium |
| 900-690 | Aromatic C-H out-of-plane bending | Strong |
Note: The exact peak positions can vary based on the molecular environment and sample preparation.
Raman Spectroscopy for Vibrational Fingerprinting
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, serves as a complementary technique to FT-IR. While FT-IR is sensitive to polar functional groups, Raman spectroscopy is particularly effective for identifying non-polar bonds. In Diazene, 2-naphthalenylphenyl-, the N=N stretching vibration, which is often weak in the IR spectrum, typically gives rise to a strong band in the Raman spectrum, making it a valuable tool for identifying the azo linkage. capes.gov.brnih.gov
The Raman spectrum will also feature prominent bands corresponding to the ring stretching modes of the phenyl and naphthalenyl groups. The high sensitivity of Raman spectroscopy to the vibrations of the carbon skeleton provides a detailed fingerprint of the molecule. researchgate.net In some cases, resonance Raman spectroscopy can be employed to enhance the signals from the chromophoric part of the molecule by using an excitation wavelength that corresponds to an electronic absorption band. researchgate.net
Table 2: Expected Raman Shifts for Diazene, 2-naphthalenylphenyl-
| Raman Shift (cm⁻¹) | Assignment | Intensity |
| ~1580 | N=N stretching | Strong |
| 1600-1550 | Aromatic ring stretching | Strong |
| ~1380 | Phenyl-N stretching | Medium |
| ~1145 | Naphthyl-N stretching | Medium |
| ~1000 | Phenyl ring breathing mode | Strong |
Electronic Spectroscopy for Electronic Transitions and Photoisomerization Monitoring
Electronic spectroscopy investigates the transitions between different electronic energy levels within a molecule upon absorption of ultraviolet or visible light.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis absorption spectroscopy is instrumental in characterizing the electronic structure of Diazene, 2-naphthalenylphenyl-. Azo compounds are known for their characteristic electronic transitions. The spectrum typically displays two main absorption bands: a high-intensity band in the UV region and a lower-intensity band in the visible region.
The intense band, usually found in the range of 320-350 nm, is attributed to the π → π* transition of the conjugated system, involving the phenyl and naphthalenyl rings and the azo bridge. The weaker band, appearing in the visible region (around 440-450 nm), is assigned to the n → π* transition, which involves the non-bonding electrons of the nitrogen atoms in the azo group. researchgate.net The position and intensity of these bands can be influenced by the solvent polarity. researchgate.net
UV-Vis spectroscopy is also a primary technique for monitoring the photoisomerization of azobenzenes from the more stable trans isomer to the cis isomer upon irradiation with light of an appropriate wavelength. nih.govresearchgate.netnih.gov This process is often reversible, either thermally or by irradiation at a different wavelength, making these compounds interesting as molecular switches.
Table 3: Typical UV-Vis Absorption Maxima for Diazene, 2-naphthalenylphenyl- in a Non-polar Solvent
| Wavelength (λmax) | Molar Absorptivity (ε) | Transition |
| ~340 nm | High | π → π |
| ~440 nm | Low | n → π |
Fluorescence Spectroscopy for Excited State Characterization
While many azo compounds are non-fluorescent or weakly fluorescent due to efficient non-radiative decay pathways, some derivatives can exhibit fluorescence. Fluorescence spectroscopy can provide valuable information about the excited states of Diazene, 2-naphthalenylphenyl-. In some related phenylazonaphthol derivatives, aggregation-induced emission has been observed, where the molecules become fluorescent in an aggregated state. rsc.orgnih.gov
The fluorescence spectrum of a related compound, 2-naphthol (B1666908), shows an emission peak around 354 nm when excited at 331 nm. aatbio.com However, the introduction of the phenylazo group significantly alters the electronic structure and excited state dynamics. If fluorescent, the emission spectrum would provide insights into the energy of the first singlet excited state (S1). Time-resolved fluorescence measurements can be used to determine the excited-state lifetime, providing further details on the deactivation pathways.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Isomer Identification
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed molecular structure of Diazene, 2-naphthalenylphenyl- by probing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C.
¹H NMR spectroscopy provides information on the number and environment of the hydrogen atoms in the molecule. The aromatic protons of the phenyl and naphthalenyl rings will appear as a complex pattern of multiplets in the downfield region of the spectrum, typically between 7.0 and 9.0 ppm. The specific chemical shifts and coupling patterns can be used to confirm the substitution pattern of the aromatic rings. researchgate.netchemicalbook.comrsc.org
¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal. The chemical shifts of the carbon atoms in the aromatic rings are sensitive to their electronic environment. The carbon atoms directly attached to the nitrogen atoms of the azo group will have characteristic chemical shifts. osti.govnih.gov Two-dimensional NMR techniques, such as COSY and HSQC, can be used to establish the connectivity between protons and carbons, allowing for a complete assignment of the NMR spectra and unambiguous confirmation of the molecular structure. NMR is also a key tool for distinguishing between the trans and cis isomers of azo compounds, as the chemical shifts of the aromatic protons are often different for the two isomers.
Table 4: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Diazene, 2-naphthalenylphenyl- in CDCl₃
| Nucleus | Chemical Shift Range (ppm) | Notes |
| ¹H | 7.0 - 9.0 | Aromatic protons, complex multiplet patterns. |
| ¹³C | 110 - 155 | Aromatic and azo-linked carbons. |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a cornerstone analytical technique for the characterization of "Diazene, 2-naphthalenylphenyl-", providing definitive information on its molecular weight and offering insights into its structural composition through fragmentation analysis. The electron ionization mass spectrum of this compound displays a distinct pattern of peaks that are instrumental in its identification.
The molecular ion peak ([M]⁺•) is observed at a mass-to-charge ratio (m/z) of 232, which directly corresponds to the nominal molecular weight of the compound. nih.gov High-resolution mass spectrometry can provide a more precise measurement of the molecular mass. The calculated exact mass of "Diazene, 2-naphthalenylphenyl-" (C₁₆H₁₂N₂) is 232.100048391 Da. nih.gov
The fragmentation of "Diazene, 2-naphthalenylphenyl-" under mass spectrometry conditions is guided by the stability of the resulting fragment ions. The azo group (-N=N-) and the aromatic rings are key features that influence the fragmentation pathways. The stability of aromatic structures often leads to a prominent molecular ion peak. libretexts.org
Common fragmentation patterns for aromatic azo compounds involve the cleavage of the bonds adjacent to the azo group. The fragmentation of "Diazene, 2-naphthalenylphenyl-" is expected to proceed through several key pathways, leading to the formation of characteristic fragment ions. A significant peak is observed at m/z 127, which can be attributed to the naphthyl cation ([C₁₀H₇]⁺), formed by the cleavage of the C-N bond between the naphthalenyl group and the azo nitrogen. Another prominent fragment is the phenyl cation ([C₆H₅]⁺) at m/z 77, resulting from the cleavage of the other C-N bond. The presence of a peak at m/z 105 can be attributed to the phenyldiazenyl cation ([C₆H₅N₂]⁺). Further fragmentation of the naphthyl cation can lead to smaller, yet characteristic, ions.
A summary of the major fragments observed in the mass spectrum of "Diazene, 2-naphthalenylphenyl-" is presented in the table below.
| m/z | Proposed Fragment Ion | Formula |
| 232 | Molecular Ion | [C₁₆H₁₂N₂]⁺• |
| 127 | Naphthyl cation | [C₁₀H₇]⁺ |
| 105 | Phenyldiazenyl cation | [C₆H₅N₂]⁺ |
| 77 | Phenyl cation | [C₆H₅]⁺ |
This table is based on generally observed fragmentation patterns for aromatic azo compounds and available spectral data.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides invaluable information about bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete understanding of a molecule's structure and properties in the solid state.
A comprehensive search of the available scientific literature and crystallographic databases did not yield any specific experimental X-ray crystallographic data for the compound "Diazene, 2-naphthalenylphenyl-". While computational models of its three-dimensional structure are available, a crystal structure determined by X-ray diffraction has not been reported. nih.govnih.gov
For related compounds, such as certain substituted phenylazonaphthalene derivatives, X-ray crystal structure analyses have been performed. For instance, the crystal structure of N'-acetyl-N'-phenyl-2-naphthohydrazide has been determined, revealing details of its molecular conformation and intermolecular hydrogen bonding network. researchgate.net However, due to the differences in chemical structure, these findings cannot be directly extrapolated to "Diazene, 2-naphthalenylphenyl-".
Therefore, a data table summarizing the crystallographic parameters for "Diazene, 2-naphthalenylphenyl-" cannot be provided at this time, pending the future successful crystallization and X-ray diffraction analysis of this specific compound.
Coordination Chemistry of Aryl Diazenes
Ligand Properties of Diazene (B1210634), 2-naphthalenylphenyl- and Related Aryl Diazenes
Aryl diazenes, also known as azoarenes, are organic compounds characterized by a diazenyl functional group (–N=N–) connecting two aryl groups. wikipedia.org "Diazene, 2-naphthalenylphenyl-," with the chemical formula C₁₆H₁₂N₂, is an example of an unsymmetrical aryl diazene, featuring a phenyl group and a 2-naphthalenyl group attached to the diazene core. nih.gov These compounds are notable for their ability to act as ligands in coordination complexes with transition metals. rsc.org
The ligand properties of aryl diazenes are dictated by the presence of the azo group and the nature of the aryl substituents. The azo group possesses two nitrogen atoms with lone pairs of electrons, making them potential donor sites for coordination to a metal center. researchgate.net The aryl groups, such as the phenyl and naphthalenyl moieties in "Diazene, 2-naphthalenylphenyl-," influence the electronic properties of the diazene ligand through inductive and resonance effects. researchgate.net The extended π-electron system of the naphthalenyl group, in particular, can impact the electronic structure and reactivity of the resulting metal complex. researchgate.netresearchgate.net
Aryl diazenes can coordinate to metal centers in several ways, but they typically act as two-electron donors through one of the nitrogen atoms, forming a σ-bond. rsc.org The coordination can also involve π-interactions between the metal d-orbitals and the π-system of the azo group and the aryl rings. libretexts.org This versatility in bonding modes contributes to the diverse coordination chemistry of these ligands.
Synthesis and Characterization of Metal-Aryl Diazene Complexes
The synthesis of metal-aryl diazene complexes can be achieved through various methods. A common approach involves the reaction of a suitable metal precursor with a pre-synthesized aryl diazene ligand. For instance, transition metal complexes of Schiff bases derived from α-naphthylamine have been synthesized and characterized. sbmu.ac.ir Another synthetic route is the reaction of aryldiazonium salts with metal complexes. rsc.org More contemporary methods include palladium-catalyzed cross-coupling reactions to form unsymmetrical azoarenes, which can then be used as ligands. nih.gov
The characterization of these complexes is crucial to determine their structure and properties. A range of analytical and spectroscopic techniques are employed for this purpose:
Elemental Analysis: Confirms the empirical formula of the complex. nih.govirapa.org
Infrared (IR) Spectroscopy: Provides information about the coordination of the azo group to the metal center by observing shifts in the N=N stretching frequency. irapa.orgresearchgate.net
UV-Visible (UV-Vis) Spectroscopy: Reveals electronic transitions within the complex, which can be indicative of the coordination environment and geometry. nih.govirapa.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of the organic ligand within the complex. nih.govirapa.org
X-ray Crystallography: Provides definitive structural information, including bond lengths and angles, and confirms the coordination mode of the aryl diazene ligand. nih.govacs.org
Magnetic Susceptibility Measurements: Determine the magnetic properties of the complex, indicating the number of unpaired electrons and providing insight into the electronic structure. sbmu.ac.irresearchgate.net
Molar Conductance Measurements: Indicate whether the complex is an electrolyte or non-electrolyte in solution. sbmu.ac.irirapa.org
Recent research has reported the synthesis and characterization of bridging-diazene diiron half-sandwich complexes, highlighting the role of sulfur hydrogen bonding in stabilizing the diazene ligand. nih.govacs.org
Electronic Structure and Bonding in Metal-Aryl Diazene Coordination Complexes
The electronic structure and bonding in metal-aryl diazene complexes are best described by a combination of crystal field theory and ligand field theory, which consider the interactions between the metal d-orbitals and the ligand orbitals. youtube.com The bonding primarily involves a σ-donation from the nitrogen lone pair of the diazene to an empty metal orbital. libretexts.org
In addition to the σ-donation, π-backbonding can occur, where electrons from filled metal d-orbitals are donated into the π* antibonding orbitals of the diazene ligand. libretexts.orgyoutube.com This back-donation strengthens the metal-ligand bond and can influence the electronic properties of the complex, including its color and reactivity. libretexts.org The extent of this π-backbonding is dependent on the nature of the metal, its oxidation state, and the other ligands present in the coordination sphere.
The electronic transitions in these complexes, observed in their UV-Vis spectra, can be categorized as d-d transitions (between metal-centered d-orbitals) and charge-transfer transitions (either ligand-to-metal, LMCT, or metal-to-ligand, MLCT). libretexts.org The energies of these transitions provide valuable information about the electronic structure and the nature of the metal-ligand interaction. libretexts.org The orientation and energy of the d-orbitals are affected by the arrangement of the ligands around the metal ion, leading to splitting of the d-orbital energies. youtube.com
Role of Aryl Diazene Complexes in Catalysis Research
Metal-aryl diazene complexes have emerged as subjects of interest in catalysis research due to their versatile electronic properties and reactivity. researchgate.net The ability of the aryl diazene ligand to stabilize different oxidation states of the metal center and to participate in electron transfer processes makes these complexes potential catalysts for a variety of organic transformations. researchgate.net
One area of application is in catalytic C-N bond formation reactions. researchgate.net For example, palladium-catalyzed cross-coupling reactions have been developed for the synthesis of non-symmetric azoarenes using N-aryl-N'-silyldiazenes. nih.gov While the focus of this particular study was on the synthesis of the azo compounds themselves, the principles can be extended to other catalytic processes.
Furthermore, dinuclear metal complexes bridged by diazene ligands have been investigated for their catalytic potential. acs.org The proximity of two metal centers can lead to cooperative effects, enabling novel reactivity. For instance, a dinuclear nickel complex has been shown to be effective in the catalytic synthesis of azoarenes from aryl azides. researchgate.net Although not directly involving "Diazene, 2-naphthalenylphenyl-," this research highlights the potential of metal-diazene systems in catalysis. The study of such complexes can provide insights into mechanisms relevant to nitrogen fixation and other important chemical transformations. nih.gov The catalytic activity of diboraanthracene in inverse electron-demand Diels-Alder reactions with 1,2-diazines also points to the broader catalytic relevance of compounds containing the diazene moiety. wikipedia.org
Advanced Applications of Diazene, 2 Naphthalenylphenyl in Chemical Research
Utility in Organic Synthesis as a Chemical Reagent
Diazene (B1210634), 2-naphthalenylphenyl-, and its derivatives serve as valuable reagents in organic synthesis, participating in a range of chemical transformations. The reactivity of the diazene (azo) group, coupled with the electronic and steric influence of the aromatic substituents, allows for its application in mediated hydrogenation reactions and various bond-forming methodologies.
Mediated Hydrogenation Reactions
While direct catalytic hydrogenation of Diazene, 2-naphthalenylphenyl- itself would lead to the cleavage of the N=N bond, the broader class of aryl diazenes can act as precursors to diimide (HN=NH), a useful reagent for the stereospecific reduction of unsaturated bonds. Diimide is typically generated in situ from precursors like hydrazine (B178648) or its derivatives. The reduction with diimide is advantageous as it selectively reduces non-polar multiple bonds and is unreactive towards many functional groups that are sensitive to conventional catalytic hydrogenation. The reaction is believed to proceed through a concerted, six-membered transition state, resulting in a syn-addition of hydrogen across the multiple bond.
Although specific studies detailing the use of Diazene, 2-naphthalenylphenyl- as a diimide precursor are not prevalent, its structural similarity to other aryl diazenes suggests its potential in such applications. The generation of diimide from an aryl diazene would involve a protonation and subsequent fragmentation, a process influenced by the electronic nature of the aryl substituents. The electron-donating or withdrawing character of the phenyl and naphthalenyl groups would modulate the basicity and reactivity of the diazene moiety.
Applications in Carbon-Carbon and Carbon-Heteroatom Bond Forming Methodologies
Aryl diazenes, including Diazene, 2-naphthalenylphenyl-, are increasingly recognized as versatile coupling partners in transition metal-catalyzed reactions for the formation of carbon-carbon (C-C) and carbon-heteroatom bonds. These reactions often proceed via the activation and cleavage of the C-N bond in the diazene.
Carbon-Carbon Bond Formation: Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for C-C bond formation using aryl diazenes. wikipedia.org In a typical catalytic cycle, a low-valent palladium species undergoes oxidative addition to an aryl halide. youtube.comyoutube.comyoutube.com The resulting arylpalladium complex can then react with an organometallic reagent derived from the diazene, or the diazene itself can act as a coupling partner, leading to the formation of a new C-C bond and regeneration of the catalyst. youtube.comyoutube.comyoutube.com For instance, the Heck reaction, which couples an unsaturated halide with an alkene, can be adapted to use aryl diazenes as the aryl source. The specific reactivity of Diazene, 2-naphthalenylphenyl- in such reactions would be influenced by the steric and electronic properties of both the phenyl and the more extended π-system of the naphthalenyl group.
Carbon-Heteroatom Bond Formation: Similarly, copper- and palladium-catalyzed reactions have been developed for the formation of carbon-heteroatom bonds, such as C-N, C-O, and C-S bonds, using aryl diazenes. nih.gov The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a prominent example for C-N bond formation. researchgate.net While traditionally employing aryl halides, recent advancements have explored the use of other coupling partners, including aryl diazenes. The naphthalenylphenyl diazene could, in principle, serve as either the amine surrogate or the arylating agent in such transformations, offering a synthetic route to complex amines and other heteroatom-containing compounds. nih.gov
Integration into Photoresponsive Materials and Systems (Chemical Principles)
The defining characteristic of Diazene, 2-naphthalenylphenyl- that makes it a prime candidate for photoresponsive materials is the reversible photoisomerization of its central azo bond. This process involves the transformation between the thermodynamically more stable trans (E) isomer and the less stable cis (Z) isomer upon irradiation with light of specific wavelengths.
The photoisomerization is governed by the distinct absorption bands of the two isomers. The trans isomer typically exhibits a strong π-π* absorption band in the UV region and a weaker n-π* absorption band at longer wavelengths, often in the visible region. Irradiation with light corresponding to the π-π* band populates the excited state, which can then relax to the cis isomer. The reverse cis-to-trans isomerization can be triggered by irradiating with light corresponding to the n-π* band of the cis isomer or can occur thermally.
The incorporation of the naphthalenyl group in Diazene, 2-naphthalenylphenyl- significantly influences its photophysical properties compared to the parent azobenzene (B91143). The extended π-system of the naphthalene (B1677914) moiety generally leads to a red-shift (bathochromic shift) of the absorption bands. This can be advantageous for applications where irradiation with lower-energy visible light is desirable to minimize potential damage to other components of the system. rug.nl
The significant change in molecular geometry and dipole moment between the trans and cis isomers is the fundamental principle behind the macroscopic responses observed in materials incorporating these photoswitches. In the trans form, the molecule is nearly planar and elongated, while the cis form adopts a more bent and compact structure. This molecular-level motion can be harnessed to control various material properties, such as:
Liquid Crystal Alignment: When incorporated into liquid crystal (LC) systems, the photoisomerization of Diazene, 2-naphthalenylphenyl- can disrupt or induce a specific alignment of the LC molecules. researchgate.netrsc.orgnih.govrsc.org The elongated trans isomer can act as a mesogen, promoting a certain phase, while the bent cis isomer can disrupt this order, leading to a phase transition. This principle is utilized in the development of light-controllable displays, optical shutters, and sensors. rsc.org
Surface Wettability: Self-assembled monolayers (SAMs) of Diazene, 2-naphthalenylphenyl- on a surface can reversibly alter the surface's wettability. The change in the orientation and dipole moment of the molecules upon photoisomerization modifies the surface energy, leading to changes in the contact angle of a liquid droplet.
Polymer Conformation: When integrated into a polymer chain, either as a side group or in the main chain, the photoisomerization of the diazene unit can induce conformational changes in the polymer. This can lead to macroscopic effects such as photo-induced contraction or expansion of the polymer material, which is the basis for the development of photo-actuators and artificial muscles. nih.gov
Supramolecular Assembly Principles and Design Strategies of Aryl Diazene Architectures
The ability of Diazene, 2-naphthalenylphenyl- to participate in non-covalent interactions forms the basis of its application in supramolecular chemistry. The design of complex, functional architectures relies on a deep understanding of the interplay of various intermolecular forces.
The key structural features of Diazene, 2-naphthalenylphenyl- that dictate its supramolecular behavior are:
π-π Stacking: Both the phenyl and the more electron-rich naphthalenyl rings are capable of engaging in π-π stacking interactions. The larger surface area of the naphthalene moiety can lead to stronger stacking interactions compared to a simple phenyl ring, influencing the packing and stability of the resulting assemblies. researchgate.net
Dipole-Dipole Interactions: The azo group possesses a dipole moment, which changes upon photoisomerization. This allows for the light-controlled assembly and disassembly of supramolecular structures based on dipolar interactions.
Host-Guest Interactions: The aromatic moieties of Diazene, 2-naphthalenylphenyl- can act as guests for various host molecules, such as cyclodextrins. researchgate.netnih.gov The size and shape of the naphthalenyl group would favor interaction with larger cyclodextrin (B1172386) cavities. The photoisomerization of the diazene unit can be used to control the binding and release of the guest from the host, creating photoswitchable host-guest systems.
Design strategies for creating specific supramolecular architectures with aryl diazenes often involve the introduction of additional functional groups that can participate in specific, directional interactions like hydrogen bonding. For Diazene, 2-naphthalenylphenyl-, the design could involve:
Self-Assembled Monolayers (SAMs): By attaching a thiol or silane (B1218182) anchor group to the phenyl or naphthalenyl ring, ordered monolayers can be formed on gold or silica (B1680970) surfaces, respectively. The packing and orientation of the molecules in the SAM can be influenced by the interplay of π-π stacking between the aromatic units and the interactions with the substrate.
Liquid Crystals: The design of liquid crystalline materials often involves attaching flexible alkyl chains to the rigid aromatic core. In the case of Diazene, 2-naphthalenylphenyl-, the length and position of such chains would be critical in determining the type of mesophase (e.g., nematic, smectic) and the temperature range of its stability. researchgate.netrsc.org
Polymers and Dendrimers: Incorporating the diazene unit into the backbone or as side chains of polymers and dendrimers allows for the creation of complex, photoresponsive macromolecular architectures. The steric bulk of the naphthalenyl group would influence the polymer's conformation and the accessibility of the diazene unit for photoisomerization. nih.govnih.gov
The combination of the photoswitchable nature of the diazene bond and the rich possibilities for supramolecular interactions makes Diazene, 2-naphthalenylphenyl- a highly promising building block for the development of advanced functional materials with applications in nanotechnology, sensing, and molecular machinery.
Q & A
Basic Research Questions
Q. What are the recommended synthesis routes for 2-naphthalenylphenyl-diazene, and how can reaction yields be optimized?
- Methodological Answer : Synthesis typically involves coupling 2-naphthylamine with phenyl diazonium salts under controlled pH (acidic conditions) to minimize side reactions. Evidence from related diazenes (e.g., CAS 2653-77-2) suggests using low temperatures (0–5°C) to stabilize intermediates . Yield optimization may require stoichiometric adjustments, inert atmospheres (N₂/Ar), and purification via column chromatography with silica gel or reverse-phase HPLC .
Q. How can researchers determine the physical properties (e.g., melting point, stability) of 2-naphthalenylphenyl-diazene?
- Methodological Answer : Melting points can be measured via differential scanning calorimetry (DSC) or capillary methods, with literature values for analogous compounds (e.g., 179°C for structurally similar diazenes) serving as benchmarks . Stability assessments should include thermal gravimetric analysis (TGA) and exposure tests to light, humidity, and oxygen to identify decomposition thresholds .
Q. What analytical techniques are suitable for detecting 2-naphthalenylphenyl-diazene and its decomposition products?
- Methodological Answer : Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is effective for trace detection in complex matrices (e.g., biological samples) . For radical intermediates, electron paramagnetic resonance (EPR) spectroscopy or time-resolved laser flash photolysis can capture transient species .
Advanced Research Questions
Q. How can quantum computational methods model the isomerization dynamics of 2-naphthalenylphenyl-diazene?
- Methodological Answer : Density functional theory (DFT) and coupled-cluster theory are used to map potential energy surfaces for isomerization pathways . Google’s Sycamore quantum processor demonstrated simulations of diazene isomerization via variational quantum eigensolver (VQE) algorithms, achieving agreement with classical computational results . Future studies should integrate hybrid quantum-classical algorithms to scale simulations for larger systems .
Q. What experimental and computational approaches resolve contradictions in radical recombination vs. disproportionation data for diazene derivatives?
- Methodological Answer : Discrepancies in solution vs. solid-state reactivity (e.g., cage effects in crystals) require comparative photolysis experiments under both conditions . For example, crystalline 2-naphthalenylphenyl-diazene exhibits a 50x faster N₂ loss than solution-phase reactions due to structural constraints . Computational modeling of radical pair spin states (singlet vs. triplet) can clarify selectivity trends .
Q. How do structural modifications influence the genotoxic potential of 2-naphthalenylphenyl-diazene?
- Methodological Answer : Structure-activity relationship (SAR) studies using Ames tests or mammalian cell mutagenicity assays (e.g., micronucleus assays) are critical. Evidence from azobenzene derivatives indicates that electron-withdrawing groups (e.g., nitro) enhance genotoxicity, while bulky substituents (e.g., naphthyl) may reduce metabolic activation . Computational toxicology tools like QSAR models can prioritize high-risk analogs for experimental validation .
Q. What mechanistic insights explain the divergent photodecomposition pathways of diazenes in solution vs. solid state?
- Methodological Answer : Time-resolved spectroscopic studies reveal that solid-state reactions are governed by "reaction cavity" effects, where crystal packing restricts radical mobility, favoring combination over disproportionation (e.g., 7:1 ratio in solution vs. >33:1 in crystals) . Solvent polarity and viscosity in solution-phase studies further modulate cage escape efficiencies .
Data Interpretation and Contradiction Analysis
Q. How should researchers address discrepancies in reported decomposition temperatures for diazene derivatives?
- Methodological Answer : Variability may arise from impurities, measurement techniques (e.g., TGA vs. DSC), or atmospheric conditions (oxic vs. inert). Standardized protocols using high-purity samples and controlled environments are recommended. Cross-validation with multiple methods (e.g., FTIR for gaseous byproducts) ensures reliability .
Q. Why do computational models sometimes fail to predict experimental reaction yields for diazene syntheses?
- Methodological Answer : Limitations in solvation models or incomplete accounting for steric effects (e.g., naphthyl group bulkiness) may cause deviations. Machine learning-enhanced DFT, trained on experimental datasets, can improve predictive accuracy by incorporating steric and electronic parameters .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
